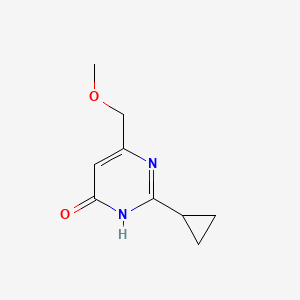
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, also known as ethyl 3-methyl-6-oxo-1,6-dihydropyridazin-1-ylacetate, is a synthetic compound used in a variety of research and laboratory experiments. It is a small molecule that can be used as a starting material for the synthesis of other compounds. It is a versatile compound that can be used in a wide range of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate and its derivatives have been synthesized and characterized in various studies, demonstrating their potential in the development of novel compounds with significant biological activities. For example, a study presented the synthesis and characterization of new pyridazinone derivatives, highlighting the detailed analysis through FT-IR, NMR, and other spectroscopic techniques. This research underscores the compound's relevance in synthesizing structurally diverse molecules (Kalai et al., 2021).
Biological Activities
Research focusing on the biological activities of ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate derivatives has identified promising antiplatelet, antioxidant, and anti-inflammatory properties. A significant study synthesized a series of derivatives and assessed their activities, finding compounds exhibiting notable antiplatelet and antioxidant effects. These findings suggest potential therapeutic applications, given the absence of toxic risks such as mutagenicity and reproductive toxicity, making them promising candidates for further investigation (Gurevich et al., 2020).
Crystal Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular and supramolecular architecture of these compounds, providing insights into their potential interactions and reactivity. A study on the crystal structure of a related pyridazinone derivative emphasized the importance of such analyses in drug design and development. The detailed structural elucidation facilitates the exploration of interaction mechanisms and the optimization of biological activity (Zaoui et al., 2019).
Corrosion Inhibition
Apart from biological applications, ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate derivatives have also been investigated for their potential as corrosion inhibitors. A study exploring the effect of a similar compound on mild steel corrosion in an acidic environment demonstrated its efficacy in significantly reducing corrosion rates. Such research highlights the compound's versatility, indicating its utility beyond pharmaceuticals into materials science and engineering (Ghazoui et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-(3-methyl-6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-11-8(12)5-4-7(2)10-11/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIVUTVLEUWZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)

![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)

![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)

![7-Aminotetrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1489719.png)

![5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1489722.png)
![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one hydrochloride](/img/structure/B1489723.png)